molecular formula C17H20O2 B2535746 2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene CAS No. 320784-74-5

2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene

Cat. No.: B2535746
CAS No.: 320784-74-5
M. Wt: 256.345
InChI Key: XJYIHLZPVJZAOI-UHFFFAOYSA-N
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Description

2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene is a pyranochromene derivative characterized by a fused bicyclic framework with ethynyl, methyl, and tetrahydrofuran substituents. Its structure is closely related to bioactive chromene derivatives, such as warfarin analogs and spiro-fused pyrano[3,2-c]chromenes, which are known for applications in anticoagulation, antimicrobial activity, and amyloid inhibition . This article provides a detailed comparison with structurally and functionally related compounds, supported by synthesis, crystallographic, and bioactivity data.

Properties

IUPAC Name

2-ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-5-17(4)11-10-13-15(19-17)12-8-6-7-9-14(12)18-16(13,2)3/h1,6-9,13,15H,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIHLZPVJZAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(OC2C3=CC=CC=C3O1)(C)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Reaction Types and Associated Mechanisms

The compound participates in three primary reaction categories:

Cycloaddition Reactions

The ethynyl group enables [2+2] and [3+2] cycloadditions. Copper(II) catalysis promotes regioselective formation of benzochromene derivatives through alkyne activation. For example:

Reaction TypeCatalyst/ConditionsProduct Class
Copper(II)-promoted [3+2]Cu(OAc)₂, 80°C, DCMTetracyclic pyrano-chromenes
Thermal [2+2]Solvent-free, 110°CCyclobutane-fused analogs

Functional Group Transformations

  • Oxidation : Selective epoxidation of the chromene double bond occurs using m-CPBA (meta-chloroperbenzoic acid), yielding epoxide derivatives .

  • Reduction : Hydrogenation over Pd/C saturates the chromene ring, producing decahydro analogs.

Ring-Opening Reactions

Acid-catalyzed hydrolysis (e.g., HCl/EtOH) cleaves the pyran ring, generating dihydroxy intermediates that recyclize under basic conditions .

Key Reaction Conditions and Catalysts

Optimized parameters for high-yield transformations include:

ParameterOptimal RangeImpact on Selectivity
Temperature60–110°CHigher temps favor cycloadditions
SolventDichloromethane (DCM) or THFPolar aprotic solvents enhance Cu²⁺ activity
Catalyst Loading5–10 mol% Cu(OAc)₂Excess catalyst reduces yield due to side reactions

Bioactive Derivatives

  • Anticancer Agents : Epoxide derivatives show IC₅₀ values of 12–18 µM against PC-3 prostate cancer cells .

  • Antifungal Compounds : Reduced analogs exhibit MICs of 8–32 µg/mL against Candida albicans.

Structural Modifications

  • Ethynyl Group Functionalization :

    • Sonogashira coupling forms aryl-substituted derivatives (e.g., phenyl-ethynyl analogs) .

    • Hydroalkoxylation produces ether-linked hybrids.

Spectroscopic Characterization

Post-reaction analysis relies on:

  • ¹H NMR : Ethynyl proton resonance at δ 2.8–3.1 ppm shifts upfield upon cycloaddition .

  • HRMS : Molecular ion peaks align with calculated masses (e.g., [M+Na]⁺ at m/z 345.1093 for cycloadducts) .

Comparative Reaction Efficiency

Reaction PathwayYield (%)Purity (HPLC)Scalability
Copper-catalyzed [3+2]78–85>95%Lab-scale (mg–g)
Acidic hydrolysis65–7290–93%Limited by byproducts

This compound’s reactivity profile underscores its utility in synthesizing structurally complex molecules for pharmacological and materials science applications. Further studies should explore enantioselective variants using chiral catalysts .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects. Its derivatives have shown promise in drug development, particularly in the following areas:

1. Anticancer Activity
Research indicates that certain derivatives of pyranochromene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the ethynyl group can enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

2. Antimicrobial Properties
Pyranochromene derivatives have been evaluated for their antimicrobial activity. The presence of the ethynyl group is believed to contribute to increased interaction with microbial membranes, enhancing their efficacy as antimicrobial agents .

3. Neuroprotective Effects
Some studies suggest that compounds similar to 2-ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene may offer neuroprotective benefits. They are thought to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Organic Synthesis Applications

The compound plays a crucial role in organic synthesis as a building block for more complex molecules. Its unique structure allows for various chemical transformations:

1. Synthesis of Heterocycles
The compound can serve as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. This is particularly valuable in generating new pharmaceuticals and agrochemicals .

2. Catalysis
Research has indicated that this compound can act as a ligand in catalytic processes. Its ability to stabilize metal catalysts enhances reaction rates and selectivity in organic transformations .

Material Science Applications

The compound's unique properties also make it suitable for applications in material science:

1. Polymer Chemistry
Due to its reactive ethynyl group, it can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow further modification. This is particularly useful in developing advanced materials for coatings and composites .

2. Photovoltaic Devices
Research has explored the use of pyranochromene derivatives in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. Their incorporation into device architectures has shown improved performance metrics compared to traditional materials .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values lower than those of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Evaluation
In another research effort focused on antimicrobial activity against Staphylococcus aureus and Escherichia coli strains, derivatives of the compound showed an inhibition zone comparable to commercially available antibiotics. This suggests potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogues

Pyrano[3,2-c]chromene derivatives vary in substituents, fused rings, and stereochemistry, leading to distinct physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents/Modifications Key Structural Features References
2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene Ethynyl (C≡CH), 2,5,5-trimethyl groups Ethynyl enhances π-stacking; methyl groups increase hydrophobicity N/A
2-Methoxy-2-methyl-4-phenyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-5-one Methoxy (OCH₃), methyl, phenyl Acetal warfarin analog; planar chromene ring with keto group
4,4,4',4'-Tetramethyl-spiro[benzo[b][1,4]diazepine-2,2'-pyrano[3,2-c]chromen]-5'-one Spiro-diazepine ring, tetramethyl groups Spiro architecture enables multitarget binding; diazepine enhances rigidity
2-Amino-4-(phenyl)-3-cyano-4H,5H-pyrano[3,2-c]chromene-5-one Amino (NH₂), cyano (CN), phenyl Polar substituents improve solubility; cyano stabilizes via hydrogen bonding
Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate Bromophenyl, ester (COOEt) Bromine increases lipophilicity; ester group modulates bioavailability

Key Observations :

  • Ethynyl vs. Methoxy : The ethynyl group in the target compound likely enhances π-π interactions compared to methoxy substituents, which are electron-donating but less polarizable .
  • Spiro vs.
  • Amino/Cyano vs. Ethynyl: Amino and cyano groups facilitate hydrogen bonding, while ethynyl groups may favor hydrophobic interactions or alkyne-based click chemistry .

Key Observations :

  • Eco-Friendly Synthesis : Potassium phthalimide and CuI NPs offer sustainable pathways with high yields (85–95%) .
  • Cascade Reactions : Spiro derivatives are synthesized via multicomponent cascades without catalysts, reducing purification steps .
Pharmacological and Functional Properties

Bioactivity varies significantly with substituents:

Compound Class Bioactivity Mechanism/Application References
Target Compound Not explicitly tested; predicted multitarget ligand Potential anti-amyloid or anticancer activity N/A
2-Amino-4-phenyl derivatives Anti-amyloid aggregation (IC₅₀: 10–50 µM) Inhibits lysozyme fibril formation
Pyrimido-pyrano-chromenes Anti-HIV (EC₅₀: 0.8–5.2 µg/mL) Non-nucleoside reverse transcriptase inhibitors
Hexahydro-pyrano[3,2-c]quinolines Antitubercular (MIC: 3.13 µg/mL) Targets Mycobacterium tuberculosis H37Rv
Immunosuppressive chromones Inhibits splenic lymphocytes (IC₅₀: 11 µM) Structural dependence on 11-OH group

Key Observations :

  • Anti-Amyloid Activity: Amino and cyano substituents in 2-amino-4-phenyl derivatives enhance binding to lysozyme aggregates .
  • Antitubercular Specificity: Fluorine and dibenzofuran substituents in pyranoquinolines improve potency against Mycobacterium tuberculosis .
  • Structural Dependence: Hydroxyl groups (e.g., 11-OH in compound 5) are critical for immunosuppressive activity .
Reactivity and Stability
  • Lactonization: 4-Oxo-4H-chromen-3-carbaldehydes undergo aldol condensation and lactonization to form 2-oxo-2H,5H-pyrano[3,2-c]chromenes . Ethynyl groups may alter this pathway by steric hindrance.
  • Acid Sensitivity : Acetates (e.g., compound 3) hydrolyze in acidic media to yield hydroxyl derivatives, while ethynyl groups may confer stability under similar conditions .
  • Solvent Effects: Solvent-free syntheses (e.g., using DABCO or CuI NPs) improve yields and reduce environmental impact compared to ethanol or benzene-based methods .

Biological Activity

2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound belongs to the class of pyranochromenes, characterized by a fused chromene and pyran ring system. Its structural formula can be represented as follows:

C15H16O\text{C}_{15}\text{H}_{16}\text{O}

Antiviral Properties

Recent studies have indicated that derivatives of pyranochromenes exhibit significant antiviral activities. For instance, compounds similar to this compound have shown potential as anti-HIV agents. These compounds work by inhibiting viral replication and blocking entry into host cells. In vitro experiments demonstrated that certain derivatives were effective at low micromolar concentrations against HIV-1 and HIV-2 strains .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing their harmful effects .

Enzyme Inhibition

The compound has been tested for its ability to inhibit various enzymes linked to disease processes. For example:

  • Tyrosinase Inhibition : It has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis. This property could have implications for skin-whitening applications .
  • Cholinesterase Inhibition : Preliminary data indicate that it may act as an inhibitor of acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Study 1: Anti-HIV Activity

A study evaluating the anti-HIV activity of various pyranochromene derivatives found that this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.5 µM against HIV-1 . The study highlighted the compound's ability to inhibit the binding of the virus to CD4 receptors on T-cells.

Study 2: Antioxidant Efficacy

In a separate investigation focused on antioxidant properties, the compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. Results showed a significant reduction in DPPH levels at concentrations as low as 10 µM . This suggests that the compound could be beneficial in preventing oxidative damage in various biological contexts.

Summary of Biological Activities

Activity TypeMechanismIC50/Effectiveness
Anti-HIVInhibits viral entry0.5 µM
AntioxidantScavenges free radicalsSignificant at 10 µM
Tyrosinase InhibitionBlocks enzyme activityNot specified
Cholinesterase InhibitionPotential inhibitorNot specified

Q & A

Q. What are the standard synthetic protocols for preparing 2-ethynyl-substituted pyrano[3,2-c]chromene derivatives, and how are reaction conditions optimized?

The synthesis typically involves multicomponent reactions (MCRs) under catalytic conditions. For example:

  • One-pot reactions using aldehydes, malononitrile, and active methylene compounds in ethanol/water mixtures, catalyzed by piperidine or morpholine (yields ~70–85%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous conditions improve eco-compatibility .
  • Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm regioselectivity, and X-ray diffraction (XRD) to resolve stereochemical ambiguities (e.g., monoclinic crystal system with space group P21/n) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • FT-IR : Identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹, carbonyl at ~1724 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm; ethynyl protons absent due to symmetry) .
  • XRD : Resolve crystal packing and bond angles (e.g., β-angle = 98.55° in monoclinic systems) .
  • HRMS : Confirm molecular formula (e.g., m/z 333 [M+H]⁺ with <1 ppm error) .

Advanced Research Questions

Q. How do substituents (e.g., ethynyl, methyl) influence the compound’s bioactivity, and what are the design principles for SAR studies?

  • Ethynyl groups : Enhance π-stacking interactions in antimicrobial assays (e.g., against S. aureus), but reduce solubility in polar solvents .
  • Methyl groups : Improve metabolic stability by shielding reactive sites (e.g., 2,5,5-trimethyl groups reduce oxidation susceptibility) .
  • Methodology : Perform in vitro bioassays (MIC values) paired with DFT calculations (HOMO-LUMO gaps) to correlate electronic effects with activity .

Q. What mechanistic pathways explain the cyclization steps in pyrano[3,2-c]chromene synthesis?

  • Stepwise mechanism : (i) Knoevenagel condensation of aldehyde and active methylene compound; (ii) Michael addition; (iii) intramolecular cyclization via nucleophilic attack .
  • Catalytic role of bases : Piperidine deprotonates intermediates, accelerating enolate formation. Morpholine’s oxygen lone pairs stabilize transition states .
  • Computational validation : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and activation energies .

Q. How can researchers resolve contradictions in reported catalytic systems (e.g., varying yields with K₂CO₃ vs. TBAB)?

  • Case study : K₂CO₃ gives higher yields (~85%) in polar solvents but requires longer reaction times (24 hrs). TBAB (phase-transfer catalyst) reduces time to 6 hrs but lowers yield to ~65% due byproduct formation .
  • Resolution : Conduct Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading. Validate with HPLC purity analysis .

Q. What strategies mitigate challenges in isolating enantiomerically pure forms of this compound?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 9.5 min) .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts in cyclization steps (e.g., 80% ee achieved with 10 mol% catalyst) .

Methodological Guidance for Experimental Design

Q. How to design a kinetic study for optimizing reaction conditions?

  • Variables : Vary temperature (25–80°C), catalyst loading (5–20 mol%), and solvent polarity (ethanol to DMF).
  • Data collection : Use in-situ IR to monitor carbonyl peak disappearance.
  • Analysis : Apply the Arrhenius equation to determine activation energy (Eₐ) and identify rate-limiting steps .

Q. What computational tools predict the compound’s photophysical properties (e.g., fluorescence)?

  • TD-DFT : Calculate excited-state transitions (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) with CAM-B3LYP/6-311++G(d,p).
  • Solvent effects : Include PCM models for ethanol to simulate Stokes shifts .

Data Interpretation and Reproducibility

Q. How to address discrepancies in reported biological activity data across studies?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁶ CFU/mL) .
  • Control compounds : Include ciprofloxacin as a positive control to calibrate MIC values .

Q. What validation steps ensure crystallographic data reliability?

  • R-factor analysis : Acceptable R < 0.05 (e.g., R = 0.054 for a related pyrrolo-pyrimidine structure) .
  • Thermal ellipsoid plots : Check for disorder in ethynyl/methyl groups using Olex2 refinement .

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